molecular formula C13H19NO5 B3169210 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate CAS No. 935761-02-7

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B3169210
CAS No.: 935761-02-7
M. Wt: 269.29 g/mol
InChI Key: SMOUCGHFXUTNGG-UHFFFAOYSA-N
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Description

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core, followed by functional group modifications to introduce the tert-butyl and methyl groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new esters or amides .

Scientific Research Applications

7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate apart is its specific combination of functional groups and the stability of its bicyclic structure. This makes it particularly useful in applications requiring stable yet reactive intermediates .

Properties

IUPAC Name

7-O-tert-butyl 1-O-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-12(2,3)19-11(17)14-8-5-6-13(14,7-9(8)15)10(16)18-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOUCGHFXUTNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
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7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
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7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
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7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
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7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate
Reactant of Route 6
7-tert-Butyl 1-methyl 3-oxo-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

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